molecular formula C8H10N2O4S B2643841 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 838838-15-6

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2643841
CAS No.: 838838-15-6
M. Wt: 230.24
InChI Key: MXSQHPHMAHPHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of two methyl groups, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Scientific Research Applications

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of dyes, pigments, and other industrial chemicals

Future Directions

While specific future directions for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, sulfonamides, in general, exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests potential future research directions in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3,4-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is primarily related to its ability to interact with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also undergo reduction to form reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-methylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSQHPHMAHPHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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